molecular formula C15H16O2 B3158002 Phenol, 2,3-dimethyl-4-(phenylmethoxy)- CAS No. 854663-38-0

Phenol, 2,3-dimethyl-4-(phenylmethoxy)-

Cat. No.: B3158002
CAS No.: 854663-38-0
M. Wt: 228.29 g/mol
InChI Key: ICHFQIGLJUTGQZ-UHFFFAOYSA-N
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Description

Phenol, 2,3-dimethyl-4-(phenylmethoxy)- is a complex organic compound. It is a prevalent compound in the biomedical industry, showcasing remarkable efficacy in the research of a diverse array of ailments, encompassing allergies, inflammation, and respiratory disorders .


Physical and Chemical Properties Analysis

Phenols, including Phenol, 2,3-dimethyl-4-(phenylmethoxy)-, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules . Phenols are also moderately soluble in water due to their ability to form hydrogen bonds with water molecules .

Scientific Research Applications

Regioselectivity in Catalytic Reactions

The study on the regioselectivity of palladium(II)-induced intramolecular cyclization of 2-(3-methyl-2-butenyl)phenol highlights the ability to control the formation of specific cyclic products by altering reaction conditions. This process demonstrates the utility of phenolic compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Hosokawa et al., 1976).

Synthesis of Phenylthio Phenols

The facile synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed transformation showcases the potential for creating novel compounds with phenolic backbones, which could have applications in developing new materials or bioactive molecules (Xu et al., 2010).

Phase Transfer Catalysis

The engineering of selectivity in the synthesis of 3-(phenylmethoxy)phenol from resorcinol and benzyl chloride under liquid-liquid-liquid phase transfer catalysis demonstrates the importance of phenolic intermediates in optimizing chemical reactions for better yield, selectivity, and environmental sustainability (Yadav & Badure, 2008).

Material Development

The development of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties illustrates the use of phenolic derivatives in creating functional polymers with potential applications in ion exchange membranes and other material science applications (Li et al., 2014).

Schiff Base Compounds

The synthesis and characterization of Schiff base compounds from phenolic derivatives, demonstrating their potential in creating complex molecules with significant biological activities, such as cytotoxic effects against cancerous cell lines, highlight the role of phenolic compounds in medicinal chemistry and drug development (Faghih et al., 2018).

Safety and Hazards

Phenol, 2,3-dimethyl-4-(phenylmethoxy)- should be handled with care. It is considered hazardous and can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin .

Properties

IUPAC Name

2,3-dimethyl-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHFQIGLJUTGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,3-dimethyl-1,4-dihydroquinone (5 g) and benzyl bromide (6.2 g) and K2CO3 (10 g) in DMF (50 mL) was stirred at 120° C. for 5 h. The mixture was poured into water and extracted with EtOAc. The EtOAc was washed with water, dried and evaporated. The residue was purified by silica gel column eluting with 10% EtOAc in hexane to give 3.2 g of 4-benzyloxy-2,3-dimethyl-phenol as a pale solid.
[Compound]
Name
2,3-dimethyl-1,4-dihydroquinone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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